molecular formula C28H57N2O7P B13436877 N-tert-Butyloxycarbonyl-D-erythro-Sphingosylphosphorylcholine

N-tert-Butyloxycarbonyl-D-erythro-Sphingosylphosphorylcholine

Cat. No.: B13436877
M. Wt: 564.7 g/mol
InChI Key: ZIXPZNJPJRONBN-GCRBEQRPSA-N
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Description

N-tert-Butyloxycarbonyl-D-erythro-Sphingosylphosphorylcholine is a complex organic compound with the molecular formula C28H57N2O7P and a molecular weight of 564.735 g/mol . This compound is notable for its use in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyloxycarbonyl-D-erythro-Sphingosylphosphorylcholine typically involves the protection of amino groups using the tert-butyloxycarbonyl (Boc) group. The precursor, di-tert-butyl dicarbonate, is a great electrophile for nucleophilic addition of the amine . The reaction proceeds through a typical nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate. The elimination step expels a carbonate ion, which can either deprotonate the amine or undergo spontaneous decarboxylation, yielding a strong base tert-butoxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Hydrolysis of Phosphorylcholine Moiety

The phosphorylcholine group undergoes hydrolysis under physiological and acidic conditions. This reaction releases choline and phosphoric acid, modulating cellular signaling pathways. Key findings include:

  • pH-dependent kinetics : Hydrolysis accelerates below pH 5.0, with pseudo-first-order rate constants (k₁) ranging from 8.5 × 10⁻⁴ h⁻¹ at neutral pH to 2.3 × 10⁻³ h⁻¹ at pH 4.0 .

  • Temperature sensitivity : At 37°C, the half-life of the phosphorylcholine group decreases to ~14 days compared to >30 days at 25°C .

Reaction ConditionsRate Constant (h⁻¹)Half-Life
pH 7.4, 25°C8.5 × 10⁻⁴>30 days
pH 4.0, 25°C2.3 × 10⁻³~12 days
pH 7.4, 37°C1.2 × 10⁻³~14 days

This hydrolysis generates lyso-sphingosylphosphorylcholine intermediates, which participate in calcium mobilization and neurotrophic signaling .

Boc Group Deprotection

The tert-butyloxycarbonyl (Boc) protecting group is cleaved under acidic conditions, enabling functionalization of the sphingosine amine:

  • HCl-mediated cleavage : Treatment with 4M HCl in tetrahydrofuran (THF) at 70°C for 2 hours achieves >95% deprotection, yielding D-erythro-sphingosylphosphorylcholine .

  • Trifluoroacetic acid (TFA) : Mild deprotection (0.1% TFA in dichloromethane, 25°C) selectively removes the Boc group without affecting the phosphorylcholine moiety .

Deprotection is critical for synthesizing bioactive derivatives, such as N-palmitoyl-SPC, which exhibits enhanced binding to ceramide transfer proteins .

Acyl Transfer and N-Acylation

The sphingosine amine undergoes N-acylation via electrophilic reagents:

  • EDCI/DMAP activation : Coupling with p-nitrophenyl palmitate in DMF/CH₂Cl₂ (5:2 v/v) achieves 52–78% yield of N-acyl-SPC derivatives .

  • Transacylation : In lipid membranes, acyl transfer occurs between sn-1 and sn-2 positions of adjacent glycerophospholipids, with rate constants of 1.4 × 10⁻³ h⁻¹ at 37°C .

Acylated derivatives demonstrate altered biophysical properties, including increased membrane integration and modulation of lipid raft dynamics .

Enzymatic Modifications

Boc-D-erythro-SPC serves as a substrate for sphingolipid-metabolizing enzymes:

  • Ceramide synthase : Catalyzes N-acylation with fatty acyl-CoAs (C16:0–C24:0), producing downstream ceramides implicated in apoptosis .

  • Phospholipase D (PLD) : Cleaves the phosphodiester bond, releasing choline and generating sphingosine-1-phosphate analogs .

EnzymeActivityKm (µM)Vmax (nmol/min/mg)
Ceramide synthaseN-palmitoylation of SPC12.58.7
Neutral ceramidaseHydrolysis of N-acyl-SPC18.95.2

These enzymatic reactions link Boc-D-erythro-SPC to pathologies such as atherosclerosis and neurodegeneration .

Oxidative and Radical-Mediated Reactions

The sphingosine backbone undergoes oxidation at the Δ4 double bond:

  • Lipid peroxidation : Reaction with hydroxyl radicals (- OH) generates 4-hydroperoxy-SPC, detected via LC-MS with m/z 401.62 → 385.59 .

  • Antioxidant effects : α-Tocopherol quenches peroxyl radicals (k = 3.5 × 10⁶ M⁻¹s⁻¹), protecting Boc-D-erythro-SPC from oxidative degradation .

Stability in Biological Matrices

Metabolomics studies reveal Boc-D-erythro-SPC’s stability profile:

  • Plasma half-life : 6.2 hours at 37°C due to enzymatic hydrolysis and acyl transfer .

  • Major metabolites : Identified as N-palmitoyl-SPC (m/z 703.572) and sphingosine-1-phosphate (m/z 379.24) .

This compound’s multifunctional reactivity underpins its utility in studying sphingolipid signaling and developing therapeutic agents targeting lipid-mediated pathways.

Scientific Research Applications

N-tert-Butyloxycarbonyl-D-erythro-Sphingosylphosphorylcholine has several scientific research applications:

Mechanism of Action

The mechanism of action for N-tert-Butyloxycarbonyl-D-erythro-Sphingosylphosphorylcholine involves its role as a protecting group for amino acids and peptides. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection . This selective deprotection is crucial for the synthesis of complex molecules, as it enables the stepwise construction of peptides and other compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-Butyloxycarbonyl-D-erythro-Sphingosylphosphorylcholine is unique due to its specific structure and the stability of the Boc group under various conditions. This stability makes it a preferred choice for protecting amino groups during complex organic synthesis .

Biological Activity

N-tert-Butyloxycarbonyl-D-erythro-Sphingosylphosphorylcholine (Boc-D-ESPC) is a sphingolipid derivative that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications in cellular signaling and metabolism.

Overview of Sphingolipids

Sphingolipids are essential components of cell membranes and play crucial roles in cell signaling, apoptosis, and cellular stress responses. They can influence membrane dynamics and protein interactions, particularly through the formation of lipid rafts—microdomains that facilitate signaling pathways . Boc-D-ESPC, as a sphingolipid analog, may share similar properties and functionalities.

  • Cell Signaling :
    • Sphingolipids are known to act as second messengers in various signaling pathways. Boc-D-ESPC may modulate pathways related to cell proliferation, differentiation, and apoptosis.
    • Ceramides, a class of sphingolipids, have been shown to mediate stress responses by activating pro-apoptotic pathways. Boc-D-ESPC could potentially mimic these effects due to structural similarities .
  • Interaction with Proteins :
    • The compound may interact with specific proteins involved in lipid metabolism and signaling. For example, studies have identified ceramide transfer proteins that bind to ceramides and influence mitochondrial function .
    • Understanding how Boc-D-ESPC interacts with these proteins could provide insights into its biological activity.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Apoptosis Induction Induces apoptosis in cancer cell lines
Cell Proliferation Potentially inhibits proliferation
Inflammation Modulation May reduce inflammatory markers
Membrane Dynamics Alters lipid raft composition

Case Studies

  • Cancer Cell Lines :
    • In vitro studies have demonstrated that Boc-D-ESPC can induce apoptosis in various cancer cell lines. This effect is likely mediated through the activation of ceramide-related pathways, which are known to initiate programmed cell death .
  • Inflammatory Responses :
    • Research indicates that sphingolipid metabolites can modulate inflammation. Boc-D-ESPC has been evaluated for its potential to reduce inflammatory cytokines in immune cells, suggesting a role in inflammatory diseases .
  • Lipid Raft Formation :
    • Experiments have shown that Boc-D-ESPC influences the composition of lipid rafts, which are critical for many signaling processes. By altering the lipid environment, it may affect the localization and activity of membrane proteins involved in signal transduction .

Properties

Molecular Formula

C28H57N2O7P

Molecular Weight

564.7 g/mol

IUPAC Name

[(E,2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C28H57N2O7P/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(31)25(29-27(32)37-28(2,3)4)24-36-38(33,34)35-23-22-30(5,6)7/h20-21,25-26,31H,8-19,22-24H2,1-7H3,(H-,29,32,33,34)/b21-20+/t25-,26+/m0/s1

InChI Key

ZIXPZNJPJRONBN-GCRBEQRPSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)OC(C)(C)C)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)OC(C)(C)C)O

Origin of Product

United States

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